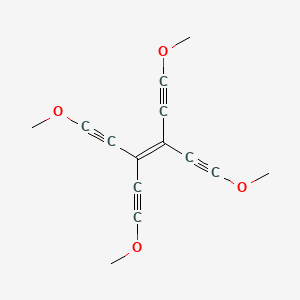
1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate involves multiple steps, typically starting with the formation of the quinazoline core. The synthetic route may include the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Attachment of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol to form the ester linkage.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinazoline core, which is known for its anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a lead compound for drug development.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate involves its interaction with specific molecular targets in the body. The quinazoline core can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
1-(6-Formylquinazolin-4-yl)ethyl piperidine-3-carboxylate can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Compared to these compounds, this compound may offer unique advantages in terms of its chemical structure, which allows for additional functionalization and potential for novel therapeutic applications.
特性
分子式 |
C17H19N3O3 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC名 |
1-(6-formylquinazolin-4-yl)ethyl piperidine-3-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-11(23-17(22)13-3-2-6-18-8-13)16-14-7-12(9-21)4-5-15(14)19-10-20-16/h4-5,7,9-11,13,18H,2-3,6,8H2,1H3 |
InChIキー |
CNHQFJQDXNZLDV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=NC2=C1C=C(C=C2)C=O)OC(=O)C3CCCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
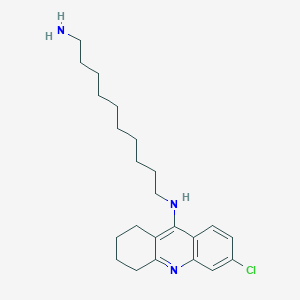
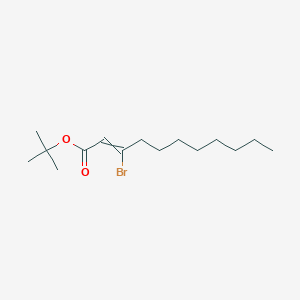
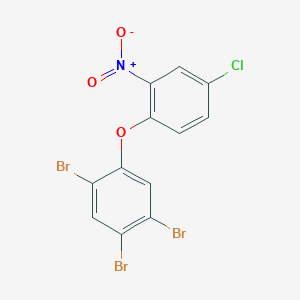
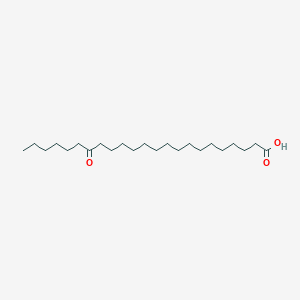
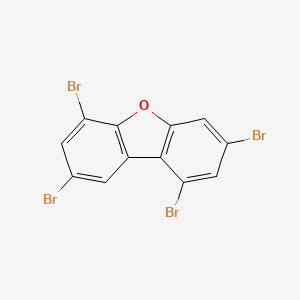


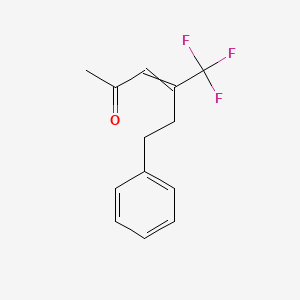
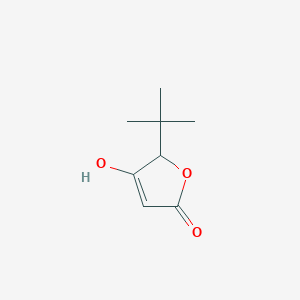
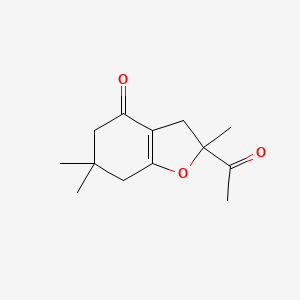
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
